

(1-Aminocyclohexyl)methanol hydrochloride solubility data

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Compound of Interest

Compound Name: (1-Aminocyclohexyl)methanol hydrochloride

Cat. No.: B1343115

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An In-depth Technical Guide to the Solubility of **(1-Aminocyclohexyl)methanol Hydrochloride**

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of **(1-Aminocyclohexyl)methanol hydrochloride** (CAS: 5460-68-4), a primary amino alcohol. Notably, specific quantitative solubility data for this compound is not readily available in public literature, underscoring the necessity for robust, in-house experimental determination. This document, therefore, focuses on the fundamental principles governing its solubility and presents a detailed, field-proven protocol for accurately measuring its equilibrium solubility. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically sound approach to characterizing this and similar molecules.

Introduction: The Primacy of Solubility in Drug Development

(1-Aminocyclohexyl)methanol hydrochloride is a bifunctional organic molecule containing a primary amine and a primary alcohol substituted on a cyclohexane ring. As a hydrochloride salt, it is expected to exhibit favorable aqueous solubility. However, "favorable" is a qualitative term;

successful drug development demands precise, quantitative data. Solubility dictates the choice of formulation strategies (e.g., solutions, suspensions), the feasibility of intravenous administration, and directly impacts the dissolution rate, a key factor in oral absorption.

This guide moves beyond theoretical discussions to provide a self-validating, practical framework for solubility determination. We will explore the physicochemical properties of the target molecule, present a gold-standard experimental protocol, and discuss the critical factors that modulate its solubility.

Physicochemical Profile and Expected Solubility Behavior

Understanding the inherent properties of a molecule is paramount to predicting its behavior. The structure and key descriptors for **(1-Aminocyclohexyl)methanol hydrochloride** are summarized below.

Table 1: Physicochemical Properties of **(1-Aminocyclohexyl)methanol Hydrochloride**

Property	Value	Source
Chemical Structure	 Chemical Structure	-
CAS Number	5460-68-4	[1]
Molecular Formula	C ₇ H ₁₆ CINO	[1]
Molecular Weight	165.66 g/mol	[1]
Physical Form	Solid	[1]
LogP (free base)	1.34 (Predicted)	[2]
pKa (Amine, Predicted)	~9.5 - 10.5	(Estimated based on similar structures)

Expert Insights on Expected Solubility:

- Aqueous Solubility: As a hydrochloride salt, the molecule is fully protonated and ionized at neutral pH. The presence of the polar hydroxyl (-OH) and ammonium (-NH₃⁺) groups

facilitates strong hydrogen bonding with water. Therefore, high aqueous solubility is anticipated. The key is to quantify this solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8), as recommended in biopharmaceutics classification system (BCS) guidelines.^[3]

- pH-Dependent Solubility: The solubility will be highly dependent on pH. In acidic to neutral media, the protonated amine ensures high solubility. However, as the pH approaches and exceeds the pKa of the amine, the free base form will precipitate, leading to a sharp decrease in solubility. This is a critical consideration for formulation in alkaline buffer systems or for predicting behavior in the intestinal tract.
- Organic Solvent Solubility: Based on the "like dissolves like" principle, solubility in polar organic solvents is expected to be significant.^[4]
 - Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both the ammonium and hydroxyl groups. High solubility is predicted.
 - Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can accept hydrogen bonds and have large dipole moments, which should allow for good solubility, although perhaps less than in protic solvents.
 - Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's high polarity suggests it will be poorly soluble in these solvents.

Experimental Protocol for Equilibrium Solubility Determination

The "shake-flask" method is the internationally recognized gold-standard for determining thermodynamic equilibrium solubility.^{[5][6][7]} It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.

Principle of the Method

The core principle is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation. At this point, the concentration of the dissolved solute is

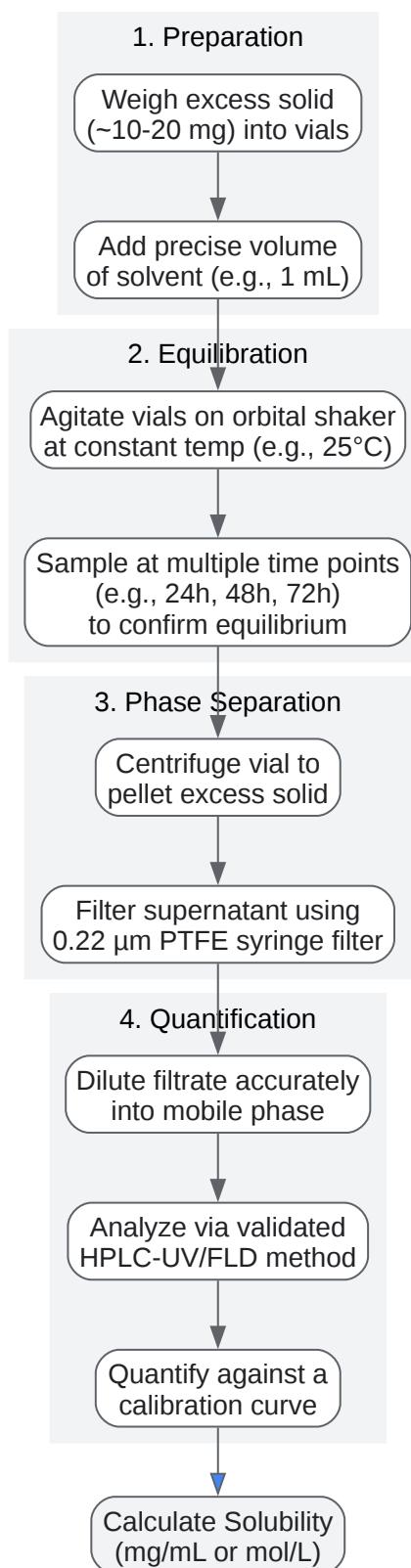
constant and represents the equilibrium solubility. The key to a trustworthy result is ensuring equilibrium has been truly reached and accurately quantifying the solute in the supernatant.

Materials and Reagents

- **(1-Aminocyclohexyl)methanol hydrochloride** (solid powder)
- Solvents: Deionized water, pH buffers (1.2, 4.5, 6.8), Ethanol (200 proof), Methanol (HPLC grade), DMSO (ACS grade), etc.
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringes and chemically inert syringe filters (e.g., 0.22 μm PTFE)
- HPLC system with UV or Fluorescence detector
- Volumetric flasks and pipettes
- Analytical balance

Step-by-Step Experimental Workflow

The entire workflow is designed to be self-validating, with critical control points to ensure data integrity.

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Caption: Workflow for Equilibrium Solubility Determination.

Detailed Procedure:

- Preparation: Add an excess amount of solid **(1-Aminocyclohexyl)methanol hydrochloride** to a series of vials. The excess is crucial; undissolved solid must be visible throughout the experiment.
- Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
- Equilibration: Place the sealed vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitation should be vigorous enough to keep the solid suspended.
- Equilibrium Confirmation (Self-Validation): To ensure equilibrium is reached, sample the vials at successive time points (e.g., 24 and 48 hours). If the measured concentration does not change between these points, equilibrium is confirmed.^[7] For poorly soluble compounds, this may take up to 72 hours.^[5]
- Phase Separation: Once equilibrium is established, separate the undissolved solid. Centrifugation is the first step, followed by filtering the supernatant through a 0.22 µm syringe filter. Causality: This two-step process is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.
- Quantification: Accurately dilute a known volume of the clear filtrate into the mobile phase and analyze using a validated analytical method.

Analytical Quantification: A Validated HPLC Method

Since **(1-Aminocyclohexyl)methanol hydrochloride** lacks a strong UV chromophore, direct UV detection will be insensitive. A robust method involves pre-column derivatization to attach a UV-active or fluorescent tag.^{[8][9]}

Principle: The primary amine on the molecule reacts with a derivatizing agent to form a product that can be easily detected and quantified.

Recommended Derivatization Agent:

- o-Phthalaldehyde (OPA):** Reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives, offering excellent sensitivity.^{[8][10]}

Example HPLC Method:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Gradient elution using A: Phosphate or Acetate Buffer and B: Acetonitrile or Methanol.
- Detection: Fluorescence Detector (FLD) (e.g., Ex: 230 nm, Em: 450 nm, for OPA derivatives).[10]
- Calibration: Prepare a series of calibration standards of the parent compound and derivatize them in the exact same manner as the experimental samples. Plot a curve of peak area versus concentration. The linearity ($R^2 > 0.995$) of this curve validates the quantification method.

Data Presentation and Interpretation

As quantitative data is determined experimentally, it should be recorded systematically.

Table 2: Template for Recording Experimental Solubility Data

Solvent System	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)	Observations (e.g., pH of final solution)
Deionized Water	25	[Experimental Value]	[Calculated Value]	
pH 1.2 Buffer	25	[Experimental Value]	[Calculated Value]	
pH 6.8 Buffer	25	[Experimental Value]	[Calculated Value]	
Ethanol	25	[Experimental Value]	[Calculated Value]	
DMSO	25	[Experimental Value]	[Calculated Value]	

Key Factors Influencing Solubility

Effect of pH

The ionization state of the primary amine is the single most important factor for aqueous solubility. The equilibrium between the protonated (soluble) and neutral (less soluble) forms is governed by the solution pH.

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